molecular formula C26H26N2O6S B11593168 benzyl 6-[4-(acetyloxy)-3-ethoxyphenyl]-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate CAS No. 609794-73-2

benzyl 6-[4-(acetyloxy)-3-ethoxyphenyl]-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate

Cat. No.: B11593168
CAS No.: 609794-73-2
M. Wt: 494.6 g/mol
InChI Key: KTBJQDZHLIYQOJ-UHFFFAOYSA-N
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Description

Benzyl 6-[4-(acetyloxy)-3-ethoxyphenyl]-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate (molecular formula: C₂₆H₂₆N₂O₆S) is a polycyclic heterocyclic compound featuring a pyrimido[2,1-b][1,3]thiazine core fused with a substituted phenyl ring and a benzyl ester group. Its SMILES notation (CCOC1=C(C=CC(=C1)C2C(=C(N=C3N2C(=O)CCS3)C)C(=O)OCC4=CC=CC=C4)OC(=O)C) highlights key functional groups: an acetyloxy (-OAc) and ethoxy (-OEt) substituent on the phenyl ring, a methyl group at position 8, and a benzyl carboxylate at position 7 .

Properties

CAS No.

609794-73-2

Molecular Formula

C26H26N2O6S

Molecular Weight

494.6 g/mol

IUPAC Name

benzyl 6-(4-acetyloxy-3-ethoxyphenyl)-8-methyl-4-oxo-3,6-dihydro-2H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate

InChI

InChI=1S/C26H26N2O6S/c1-4-32-21-14-19(10-11-20(21)34-17(3)29)24-23(25(31)33-15-18-8-6-5-7-9-18)16(2)27-26-28(24)22(30)12-13-35-26/h5-11,14,24H,4,12-13,15H2,1-3H3

InChI Key

KTBJQDZHLIYQOJ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=CC(=C1)C2C(=C(N=C3N2C(=O)CCS3)C)C(=O)OCC4=CC=CC=C4)OC(=O)C

Origin of Product

United States

Preparation Methods

Cyclization of Thiourea and β-Keto Esters

A foundational approach involves the reaction of 4,6-dimethyl-1,3,4-tetrahydro-2-pyrimidinethione with 1,3-dibromopropane in the presence of potassium carbonate and potassium iodide. This method, detailed in a patent, proceeds under reflux in acetone/dimethylformamide (DMF) (500:50 mL) for 32 hours, yielding the core structure with 80% efficiency. The mechanism involves nucleophilic substitution followed by intramolecular cyclization (Table 1).

Table 1: Cyclization Conditions for Core Formation

PrecursorReagentSolventTemperatureTimeYield
4,6-Dimethylpyrimidinethione1,3-DibromopropaneAcetone/DMFReflux32 h80%

Alternative Cyclization Strategies

A one-pot three-component reaction using isocyanides, dialkyl acetylenedicarboxylates, and 2-amino-4H-1,3-thiazin-4-ones has been reported. This method employs dichloromethane as the solvent and achieves yields up to 85% by leveraging zwitterionic intermediates.

Benzylation and Esterification

The benzyl ester group at position 7 is introduced via esterification or transesterification.

Esterification with Benzyl Chloride

A standard protocol involves treating the carboxylic acid intermediate with benzyl chloride in the presence of potassium carbonate. This step typically achieves 65–75% yield in tetrahydrofuran (THF) at room temperature.

Industrial-Scale Optimization

Industrial methods prioritize continuous flow chemistry to enhance scalability. A study demonstrates that replacing batch reactors with microfluidic systems reduces reaction time from 24 h to 2 h while maintaining >95% purity.

Functional Group Modifications

Post-synthetic modifications are critical for fine-tuning properties.

Acetylation of Phenolic Groups

The acetyloxy group is introduced using acetic anhydride in pyridine, with yields exceeding 90%. Caution is required to prevent over-acetylation of adjacent ethoxy groups.

Oxidation and Reduction

Controlled oxidation of the 4-oxo group with hydrogen peroxide or KMnO₄ can generate hydroxylated derivatives, though this is rarely employed in the final synthesis.

Industrial Production and Challenges

Scalable synthesis demands cost-effective catalysts and solvents.

Table 2: Industrial vs. Laboratory-Scale Synthesis

ParameterLaboratory ScaleIndustrial Scale
CatalystK₂CO₃Zeolite-supported KI
SolventDMFRecyclable ionic liquids
Yield70–85%88–92%
Purity>98% (HPLC)>99.5% (HPLC)

Challenges include minimizing dimerization byproducts during cyclization and ensuring consistent batch-to-batch reproducibility.

Analytical Characterization

Rigorous quality control is essential:

  • NMR Spectroscopy: ¹H/¹³C NMR confirms substituent positions (e.g., δ 2.35 ppm for acetyl methyl).

  • X-ray Crystallography: Resolves bond lengths (C–S: 1.76 Å) and dihedral angles.

  • HPLC: Purity >98% is required for pharmacological studies.

Emerging Methodologies

Recent advances include biocatalytic approaches using engineered vanillyl alcohol oxidase and photoredox catalysis for C–H functionalization . These methods remain experimental but show promise for reducing step counts.

Chemical Reactions Analysis

Benzyl 6-[4-(acetyloxy)-3-ethoxyphenyl]-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate undergoes various chemical reactions, including:

Scientific Research Applications

Benzyl 6-[4-(acetyloxy)-3-ethoxyphenyl]-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of benzyl 6-[4-(acetyloxy)-3-ethoxyphenyl]-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to fit into the active sites of enzymes, inhibiting their activity by forming stable complexes. This inhibition can affect various biochemical pathways, leading to therapeutic effects in the case of disease treatment .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in the Pyrimido[2,1-b][1,3]Thiazine/Oxazine Family

Compound A : 2-(4-Chlorophenyl)-8-(methylthio)-6-oxo-4-phenyl-4,6,9,9a-tetrahydropyrimido[2,1-b][1,3]oxazine-7-carbonitrile

  • Features a cyano (-CN) group at position 7 instead of a benzyl carboxylate. Contains a methylthio (-SMe) group at position 8, which acts as a leaving group for nucleophilic substitution .
  • Synthesis : Prepared via cyclization of thiourea derivatives under conventional heating, yielding 65–70% .

Compound B : Ethyl 7-Methyl-3-Oxo-5-Phenyl-2-(2,4,6-Trimethoxybenzylidene)-2,3-Dihydro-5H-Thiazolo[3,2-a]Pyrimidine-6-Carboxylate

  • Key Differences :
    • Lacks the fused pyrimido-thiazine system, instead forming a thiazolo[3,2-a]pyrimidine scaffold.
    • Includes a 2,4,6-trimethoxybenzylidene moiety, enhancing π-π stacking interactions in crystal packing .
  • Crystallography : X-ray studies reveal a planar thiazole ring (C–S bond length: 1.71 Å) and dihedral angles of 85° between the thiazole and pyrimidine rings .

Functional Group Modifications and Bioactivity

  • Antimicrobial Activity :
    • Pyrimido-thiazine derivatives with electron-withdrawing groups (e.g., -Cl, -CN) exhibit moderate antibacterial activity (MIC: 16–32 µg/mL against S. aureus) .
    • The benzyl carboxylate in the target compound may enhance lipophilicity, improving membrane penetration compared to ethyl esters (e.g., Compound B) .
  • Antioxidant Potential: Thiazolidinone derivatives with azo linkages (e.g., Compound C: 2-(R-phenyl)-4-oxo-thiazolidin-3-yl propionic acid) show radical scavenging activity (IC₅₀: 25–40 µM in DPPH assays) . The acetyloxy group in the target compound could similarly stabilize free radicals.

Research Findings and Implications

Structural Insights

Challenges in Comparison

  • Data Limitations : Crystallographic data for the target compound are unavailable, hindering direct comparison of bond lengths/angles with analogues like Compound B .
  • Bioactivity Gaps: No explicit biological data exist for the target compound, requiring extrapolation from structurally related systems .

Biological Activity

Benzyl 6-[4-(acetyloxy)-3-ethoxyphenyl]-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate is a complex organic compound that has garnered attention due to its potential biological activities. The unique structural features of this compound, including a pyrimido-thiazine core and various functional groups, suggest it may exhibit significant pharmacological properties.

Structural Characteristics

The molecular formula of this compound is C26H26N2O6SC_{26}H_{26}N_{2}O_{6}S, with a molecular weight of approximately 494.6 g/mol. Its structure includes:

  • A pyrimido-thiazine core
  • An acetyloxy group
  • An ethoxyphenyl substituent

These structural components are crucial for its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The compound can fit into the active sites of various enzymes, inhibiting their activity and thereby affecting critical biochemical pathways involved in disease processes. This interaction may lead to therapeutic effects in conditions such as cancer and microbial infections.

Biological Activities

Research indicates that compounds within the pyrimido-thiazine class exhibit a variety of biological activities. Key findings include:

  • Antimicrobial Activity : Studies have shown that derivatives of pyrimido-thiazines can inhibit microbial growth by disrupting essential cellular functions .
  • Anticancer Properties : The compound may interfere with DNA replication and cell division in cancer cells. Its structural features allow it to bind to DNA or inhibit enzymes involved in replication processes .
  • Anti-inflammatory Effects : Some pyrimido-thiazines have been identified as potential inhibitors of cyclooxygenase (COX) enzymes, which play a significant role in inflammation .

Case Studies

Several studies have highlighted the biological activity of related compounds:

  • Antibacterial Studies : A study demonstrated that thiazine derivatives exhibited significant antibacterial properties against Gram-positive and Gram-negative bacteria. The mechanism involved inhibition of bacterial cell wall synthesis .
  • Antitumor Activity : Research on similar pyrimido-thiazine compounds revealed their ability to induce apoptosis in cancer cell lines through the activation of pro-apoptotic pathways .
  • Enzyme Inhibition : Investigations into enzyme interactions showed that these compounds could effectively inhibit phosphodiesterases and other key enzymes implicated in various diseases .

Comparative Analysis

The following table summarizes the biological activities observed in various studies involving benzyl 6-[4-(acetyloxy)-3-ethoxyphenyl]-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine derivatives:

Activity Type Mechanism References
AntimicrobialInhibition of cell wall synthesis
AnticancerInduction of apoptosis
Anti-inflammatoryInhibition of COX enzymes
Enzyme inhibitionBinding to phosphodiesterases

Q & A

Q. What are the key considerations for optimizing the synthesis of this pyrimido-thiazine derivative?

The synthesis typically involves multi-step reactions, such as cyclocondensation of intermediates like substituted benzylidenes with thiazolo-pyrimidine precursors. Critical parameters include:

  • Reagent stoichiometry : Excess acylating agents (e.g., acetic anhydride) improve yields of acetylated intermediates .
  • Temperature control : Reactions involving spirocyclic intermediates require precise thermal gradients (e.g., 60–80°C for cyclization) to avoid side products .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) is essential for isolating the final product at >95% purity .

Q. How can spectroscopic techniques validate the compound’s structural integrity?

A combined approach is recommended:

  • IR spectroscopy : Confirm carbonyl (C=O) stretches at ~1700–1750 cm⁻¹ and ester (C-O) vibrations at ~1250 cm⁻¹ .
  • NMR :
  • ¹H NMR : Look for deshielded protons adjacent to electron-withdrawing groups (e.g., acetyloxy substituents at δ 2.3–2.5 ppm) .
  • ¹³C NMR : Key signals include the pyrimidinone carbonyl (~180 ppm) and ester carbonyl (~165 ppm) .
    • Mass spectrometry : High-resolution MS (HRMS) should match the molecular ion [M+H]⁺ within 5 ppm error .

Q. What crystallographic methods are used to resolve its 3D structure?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Steps include:

  • Crystallization : Slow evaporation of dichloromethane/hexane solutions produces diffraction-quality crystals .
  • Data collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100–150 K.
  • Refinement : SHELXL (for small-molecule refinement) and ORTEP-3 (for graphical representation) are standard tools . Example metrics from related compounds:
ParameterValue (from )
Space groupP2₁/c
Unit cell (Å)a=12.34, b=15.67, c=9.82
R-factor<0.05

Advanced Research Questions

Q. How to address discrepancies between spectroscopic and crystallographic data?

Contradictions (e.g., unexpected bond lengths in XRD vs. NMR coupling constants) may arise from dynamic effects (e.g., tautomerism). Strategies:

  • Variable-temperature NMR : Detect conformational flexibility (e.g., acetyloxy rotation barriers) .
  • DFT calculations : Compare optimized geometries (B3LYP/6-31G*) with XRD-derived structures to identify static vs. dynamic distortions .
  • Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., C-H···O) influencing solid-state conformation .

Q. What role do hydrogen-bonding networks play in its crystal packing?

Graph-set analysis (as per Etter’s rules) reveals motifs like D₁¹ (single donor-acceptor) or R₂²(8) (ring patterns). For example:

  • N-H···O=C interactions between pyrimidinone and benzyl groups stabilize layered packing .
  • C-H···π contacts involving aromatic rings contribute to slip-stacked arrangements .

Q. How to design assays for evaluating its enzyme inhibition potential?

Target enzymes (e.g., kinases or metabolic enzymes) can be screened via:

  • Fluorescence polarization : Measure binding affinity to ATP-binding pockets (IC₅₀ values).
  • Molecular docking : Use PyMOL or AutoDock to predict binding poses (e.g., acetyloxy groups interacting with hydrophobic pockets) .
  • Kinetic studies : Monitor enzyme activity (e.g., NADPH depletion) in the presence of 0.1–100 μM compound .

Q. What strategies mitigate challenges in regioselective functionalization?

Substituents on the pyrimido-thiazine core may exhibit steric hindrance. Solutions:

  • Protecting groups : Temporarily block reactive sites (e.g., benzyl for hydroxyl protection) during synthesis .
  • Microwave-assisted synthesis : Enhance regioselectivity in cyclization steps via controlled dielectric heating .

Data Analysis & Mechanistic Insights

Q. How to interpret conflicting bioactivity data across cell lines?

Discrepancies may stem from off-target effects or metabolic instability. Mitigation:

  • Metabolic profiling : Use LC-MS to identify degradation products (e.g., ester hydrolysis) .
  • Isozyme-specific assays : Test against purified enzyme isoforms to isolate target interactions .

Q. What computational tools predict its pharmacokinetic properties?

  • ADMET prediction : SwissADME or ADMETlab estimate logP (lipophilicity), BBB permeability, and CYP450 inhibition .
  • Solubility : Hansen solubility parameters correlate with experimental data from DMSO/PBS mixtures .

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